3-methyl-N-(p-tolyl)aniline
CAS No.:
Cat. No.: VC17346128
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15N |
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Molecular Weight | 197.27 g/mol |
IUPAC Name | 3-methyl-N-(4-methylphenyl)aniline |
Standard InChI | InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |
Standard InChI Key | CDEMVHXVWFDSBJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC2=CC=CC(=C2)C |
Introduction
Chemical Structure and Nomenclature
Structural Elucidation
3-Methyl-N-(p-tolyl)aniline (IUPAC name: N-(4-methylphenyl)-3-methylbenzenamine) consists of two aromatic rings: a primary benzene ring substituted with a methyl group at the 3-position and a secondary para-tolyl group linked via the nitrogen atom. The para-tolyl group introduces steric and electronic effects that influence the compound’s reactivity and physical properties. The molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol .
Key Structural Features:
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Primary aromatic ring: Methyl group at position 3.
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Secondary aromatic ring: Methyl group at position 4 (para) of the N-linked phenyl group.
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Planar geometry: Facilitates π-π stacking interactions in solid-state configurations.
Isomerism and Analogues
The compound’s meta-isomer, 3-Methyl-N-(3-methylphenyl)aniline (CAS 626-13-1), has been more extensively documented . Compared to the para-isomer, the meta-substitution alters electronic distribution, boiling points, and solubility. For instance, the meta-isomer exhibits a boiling point of 320.1°C and a density of 1.0 g/cm³, whereas the para-isomer’s properties remain less characterized but are theorized to diverge due to differing dipole moments .
Synthesis and Manufacturing
Catalytic N-Methylation
A primary route to synthesize N-substituted anilines involves the reaction of aniline derivatives with methanol in the presence of transition metal catalysts. The patent US3819709A details a method for producing N-methylaniline using a chromium-copper oxide (Cr-Cu-O) catalyst, achieving high selectivity and yield . Adapting this methodology for 3-methyl-N-(p-tolyl)aniline would involve:
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Starting materials: 3-Methylaniline and p-tolyl bromide.
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Conditions:
This method minimizes the formation of undesired byproducts like N,N-dimethylaniline, which is critical for industrial applications .
Ullmann Coupling
An alternative approach employs Ullmann-type coupling between 3-methylaniline and p-iodotoluene using a copper catalyst. This method, though less common, offers control over regioselectivity. For example, a similar synthesis of 3,3'-dimethyldiphenylamine (CAS 626-13-1) achieved an 80% yield under optimized conditions .
Comparative Synthesis Table
Method | Catalyst | Yield (%) | Byproducts | Reference |
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Catalytic N-Methylation | Cr-Cu-O | ~90 | <5% dimethyl | |
Ullmann Coupling | CuI/Ligand | 80 | Di-iodo derivatives |
Physical and Chemical Properties
Thermodynamic Properties
While direct data for 3-methyl-N-(p-tolyl)aniline is scarce, extrapolations from its meta-isomer and N-Methyl-p-toluidine (CAS 623-08-5) provide insights:
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Boiling Point: Estimated 315–325°C (cf. 320.1°C for meta-isomer) .
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Melting Point: Projected 120–130°C (meta-isomer: 129–131°C) .
Spectroscopic Characteristics
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IR Spectroscopy: N-H stretch at ~3400 cm⁻¹; C-H aromatic stretches at 3050 cm⁻¹.
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NMR:
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s structure makes it a candidate for synthesizing antitumor agents and kinase inhibitors. For example, pyrazolo[3,4-d]pyrimidines—a class of anticancer drugs—are derived from similar N-substituted anilines .
Dye and Pigment Synthesis
3-Methyl-N-(p-tolyl)aniline can serve as a precursor for azo dyes, which are pivotal in textiles and food coloring. The para-tolyl group enhances dye stability against photodegradation .
Material Science
In polymer chemistry, this compound acts as a chain extender in polyurethanes, improving thermal stability. Its rigid aromatic structure also makes it suitable for liquid crystal displays (LCDs) .
Environmental Impact
Ecotoxicity
Predicted LC₅₀ for aquatic organisms: 1–10 mg/L (similar to N-Methyl-p-toluidine) .
Future Perspectives
Research Gaps
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Synthetic Optimization: Developing greener catalysts (e.g., enzymatic systems) for higher yields.
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Pharmacological Studies: Screening for anticancer and antimicrobial activity.
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